(2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-2-cyclopropyl-5-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-10(5-3-1)12-9-15-13(8-14-12)11-6-7-11/h1-5,11-14H,6-9H2/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQUEKNXQJSOFW-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CN[C@@H](CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736187 | |
| Record name | (2R,5R)-2-Cyclopropyl-5-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349829-31-7 | |
| Record name | (2R,5R)-2-Cyclopropyl-5-phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2r,5r 2 Cyclopropyl 5 Phenylmorpholine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meamazonaws.com For a 2,5-disubstituted morpholine (B109124) like (2R,5R)-2-Cyclopropyl-5-phenylmorpholine, the most logical disconnections are the C-N and C-O bonds within the six-membered ring.
This strategy breaks the target molecule into a key amino diol intermediate. This precursor contains both necessary stereocenters and can be formed by coupling two chiral fragments: an enantiopure epoxide and an enantiopure amino alcohol. acs.org Specifically, the morpholine ring can be disconnected to reveal a precursor such as (1R,2'R)-1-phenyl-2-((2-cyclopropyl-2-hydroxyethyl)amino)ethan-1-ol. This intermediate, in turn, can be retrosynthetically derived from two primary building blocks: a chiral cyclopropyl-substituted epoxide, like (R)-2-cyclopropyloxirane, and a chiral phenyl-substituted amino alcohol, such as (R)-2-amino-1-phenylethanol (phenylglycinol). acs.org The challenge then lies in the stereocontrolled formation of these precursors and their efficient coupling and subsequent cyclization.
Enantioselective Synthesis Approaches
Achieving the specific (2R,5R) configuration requires highly selective synthetic methods that can control the absolute stereochemistry at both the C2 and C5 positions.
Chiral Auxiliary-Mediated Strategies
A chiral auxiliary is a temporary stereogenic unit that guides the stereochemical outcome of a reaction. wikipedia.org In the synthesis of complex molecules, auxiliaries such as oxazolidinones or camphorsultam can be used to direct alkylation or aldol (B89426) reactions, thereby setting key stereocenters. wikipedia.org For a molecule like this compound, a chiral auxiliary could be appended to a simpler achiral fragment. For instance, an achiral glycine (B1666218) equivalent could be attached to an Evans oxazolidinone auxiliary. An asymmetric alkylation with a cyclopropylmethyl halide would establish the C2 stereocenter. Subsequent reactions to introduce the phenyl group and form the ring, followed by removal of the auxiliary, would yield the target morpholine. While powerful, this approach often involves additional steps for attaching and removing the auxiliary group.
Asymmetric Catalysis in Ring Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. For morpholine synthesis, this can involve the catalytic asymmetric hydrogenation of an unsaturated morpholine precursor or a tandem reaction sequence. rsc.orgorganic-chemistry.org One powerful strategy involves a tandem hydroamination/asymmetric transfer hydrogenation. nih.govorganic-chemistry.org In this method, an aminoalkyne substrate containing an ether linkage is first cyclized using a titanium catalyst to form a cyclic imine. This imine is then reduced in the same pot using a chiral ruthenium catalyst, such as a Noyori-Ikariya type catalyst, to produce the chiral morpholine with high enantioselectivity. nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand is crucial for achieving high levels of stereocontrol. nih.govorganic-chemistry.org
Another approach involves the asymmetric epoxidation of an alkene precursor, followed by a domino ring-opening cyclization (DROC) with a suitable amino alcohol. acs.orgthieme-connect.com This method uses a chiral organocatalyst to set the stereochemistry of the epoxide, which then directs the subsequent cyclization to form the morpholine ring. acs.orgthieme-connect.com
| Catalytic Method | Catalyst/Reagent | Key Transformation | Stereoselectivity |
| Tandem Hydroamination/ATH | Ti-catalyst then RuCl[(S,S)-Ts-DPEN] | Aminoalkyne cyclization/reduction | >95% ee |
| Asymmetric Epoxidation/DROC | Quinine-derived organocatalyst/CHP | Epoxidation of alkene precursor | up to 99% ee |
| Asymmetric Hydrogenation | Rhodium-bisphosphine catalyst | Hydrogenation of unsaturated morpholine | up to 99% ee |
Chemoenzymatic Transformations
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to create chiral building blocks. nih.govmdpi.com Chiral amino alcohols, which are key precursors for this compound, are ideal targets for biocatalysis. nih.govresearchgate.net Enzymes such as amine dehydrogenases (AmDHs) can be engineered to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing access to chiral amino alcohols with high enantiomeric excess (>99% ee). frontiersin.org Similarly, transketolases and transaminases can be coupled in enzymatic cascades to produce complex amino alcohols from simple achiral starting materials. nih.gov These biocatalytically-produced chiral fragments, such as (R)-phenylglycinol or a chiral cyclopropyl (B3062369) amino alcohol, can then be used in conventional chemical steps to construct the final morpholine ring.
Diastereoselective Synthesis of Precursors
Controlling the relative stereochemistry between the C2 and C5 positions is as critical as controlling the absolute configuration. The trans relationship in this compound is typically established during the ring-forming step or in the acyclic precursor.
Control of Relative Stereochemistry
An effective strategy for ensuring trans-diastereoselectivity involves the reaction of enantiopure building blocks. acs.orgacs.orgnih.gov The synthesis can be initiated by the nucleophilic attack of an enantiopure amino alcohol, like (R)-phenylglycinol, on an enantiopure epoxide, such as (R)-2-cyclopropyloxirane. acs.org This SN2 reaction occurs at the less hindered carbon of the epoxide, yielding an amino diol precursor with a defined relative stereochemistry.
The crucial subsequent step is the regioselective activation of the appropriate hydroxyl group to facilitate cyclization. acs.org For instance, the hydroxyl group derived from the amino alcohol can be selectively activated, often via tosylation or mesylation. The subsequent intramolecular cyclization, typically promoted by a base, proceeds via another SN2 reaction to form the morpholine ring, locking in the trans relationship between the cyclopropyl and phenyl substituents. The choice of protecting groups and reaction conditions is critical to avoid side reactions and ensure high diastereoselectivity. acs.org
| Step | Reactants | Key Reagents | Outcome |
| Epoxide Opening | (R)-2-cyclopropyloxirane, (R)-phenylglycinol | n-Propanol, reflux | Regioselective formation of amino diol |
| N-Protection/Activation | Amino diol intermediate | p-Toluenesulfonyl chloride, Pyridine | N-Tosylation and selective O-activation |
| Cyclization | Activated diol | Sodium hydride (NaH) | Intramolecular SN2 ring closure to form trans-morpholine |
| Deprotection | N-tosyl morpholine | Sodium naphthalenide | Removal of tosyl group |
This component-based approach, combining enantiopure fragments, provides a reliable and highly stereoselective route to gram quantities of trans-2,5-disubstituted morpholines like this compound. acs.org
Tandem Reactions for Morpholine Ring Construction
Tandem reactions, also known as cascade or domino reactions, offer an efficient approach to constructing the morpholine ring of this compound in a single synthetic operation. These reactions involve a sequence of intramolecular transformations, which minimizes the need for purification of intermediates and reduces waste. A common strategy involves the reaction of an appropriately substituted amino alcohol with a suitable electrophile, triggering a cascade of reactions that ultimately form the heterocyclic ring.
For instance, a metal-free tandem reaction has been reported for the synthesis of spiro-cyclopropyl fused pyrazolin-5-one derivatives, which, while not directly producing the target molecule, illustrates the principle of tandem cyclopropyl ring formation. rsc.org This type of strategy, if adapted, could potentially be applied to the synthesis of cyclopropyl-containing morpholines.
Key Reaction Steps and Reagents
The synthesis of this compound relies on several key chemical transformations and a specific selection of reagents to ensure high yield and stereoselectivity.
Amidation and Cyclization Reactions
A crucial step in many synthetic routes towards this compound is the formation of an amide bond, followed by a cyclization reaction. The amidation typically involves the reaction of a chiral amino alcohol with an activated carboxylic acid derivative. The resulting amide then undergoes an intramolecular cyclization to form the morpholine ring. The choice of coupling agents for the amidation and the conditions for the cyclization are critical for the success of this sequence.
Functional Group Interconversions
Functional group interconversions are often necessary to manipulate the molecule at various stages of the synthesis. For example, the reduction of a ketone to a hydroxyl group is a common transformation. In a related synthesis of a spiro-cyclopropyl compound, sodium borohydride (B1222165) (NaBH4) was used to reduce a ketone to an alcohol, yielding the product in 83% yield after purification. rsc.org Such reductions, if stereocontrolled, can be pivotal in establishing the correct stereochemistry at the C5 position of the morpholine ring.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. This involves a systematic study of various parameters, including:
Through careful optimization, researchers have been able to achieve high yields. For example, in the synthesis of a related spiro-cyclopropyl compound, a 93% yield was obtained after flash chromatography. rsc.org
Scalability of Synthetic Routes
The scalability of a synthetic route is a critical consideration for the practical application of this compound, particularly in industrial settings. A scalable route should be robust, safe, and economically viable when performed on a large scale. Key factors that influence scalability include the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the ease of purification.
Data Tables
Table 1: Representative Reaction Yields
| Product | Yield | Reference |
|---|---|---|
| Spiro-cyclopropyl Fused Pyrazolin-5-one | 93% | rsc.org |
| Reduced Spiro-cyclopropyl Compound | 83% | rsc.org |
| (6-(4-methoxyphenyl)-4-methyl-7-oxo-5,6-diazaspiro[2.4]hept-4-ene-1,2-diyl)bis(phenylmethanone) | 36% | rsc.org |
| (4-methyl-7-oxo-6-phenyl-5,6-diazaspiro[2.4]hept-4-ene-1,2-diyl)bis(p-tolylmethanone) | 75% | rsc.org |
Compound List
Stereochemical Aspects and Structural Elucidation
Absolute Configuration Assignment (2R,5R)
The designation (2R,5R) specifies the absolute configuration at the two stereogenic centers of the molecule, C2 and C5. The assignment of this configuration is a critical step in the characterization of the compound and is typically achieved through a combination of chromatographic and spectroscopic techniques.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and diastereomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the stereoisomers.
While specific chiral separation methods for (2R,5R)-2-Cyclopropyl-5-phenylmorpholine are not extensively documented in publicly available literature, the general approach involves screening various chiral columns and mobile phases to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including heterocyclic molecules. nih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326), and the use of additives can significantly influence the separation selectivity. chromatographyonline.com
For analogous compounds, the separation of stereoisomers is a key step in their analysis. For instance, in the study of other morpholine (B109124) derivatives, chiral HPLC has been successfully used to isolate individual enantiomers, allowing for their subsequent characterization. rsc.org The development of a robust analytical method would involve optimizing parameters such as the column type, mobile phase composition, flow rate, and detection wavelength.
Table 1: Representative Chiral HPLC and GC Parameters for Separation of Heterocyclic Compounds
| Parameter | HPLC | GC |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak series) | Cyclodextrin derivatives |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol mixtures | Helium, Hydrogen |
| Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
This table presents typical parameters and is not specific to this compound.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of chiral molecules.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (2R,5R) enantiomer), the absolute configuration can be unambiguously determined. This technique is particularly valuable as it provides a wealth of stereochemical information from the vibrational transitions throughout the mid-infrared region. nih.gov While specific VCD data for this compound is not available, studies on other chiral molecules, including those with conformational flexibility, have demonstrated the power of VCD in assigning absolute configuration. mdpi.com
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet light. The Cotton effects observed in the ECD spectrum are characteristic of the electronic transitions within the chromophores of a chiral molecule. Similar to VCD, the comparison of experimental ECD spectra with those calculated using time-dependent density functional theory (TD-DFT) for a specific enantiomer allows for the assignment of the absolute configuration. semanticscholar.org For molecules containing chromophores like the phenyl group in this compound, ECD can be a powerful tool for stereochemical elucidation. nih.gov
X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
Direct crystallographic analysis of this compound would provide unequivocal proof of its absolute configuration. However, obtaining suitable single crystals of a compound can be challenging. An alternative strategy is to synthesize a crystalline derivative of the molecule. By introducing a functional group that facilitates crystallization, it is often possible to obtain a crystal structure of the derivative. The known stereochemistry of the derivative can then be correlated back to the original molecule. While no specific crystal structure for this compound or its immediate derivatives is reported in the accessible literature, this method remains a gold standard for absolute configuration determination.
Conformational Analysis of the Morpholine Ring System
Computational methods, particularly density functional theory (DFT), are widely used to investigate the conformational landscape of cyclic molecules. These studies can predict the relative energies of different conformations and provide insights into the geometric parameters such as bond lengths and angles.
For the unsubstituted morpholine ring, computational studies have shown that the chair conformation is significantly more stable than the boat or twist-boat conformations. researchgate.net The introduction of substituents at the C2 and C5 positions, as in this compound, leads to different possible chair conformations depending on whether the substituents are in axial or equatorial positions.
Computational analysis would typically involve a conformational search to identify all low-energy conformers. The relative energies of these conformers would then be calculated to determine the most stable arrangement. For a 2,5-disubstituted morpholine, the trans relationship between the substituents (as in the (2R,5R) isomer) can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).
Table 2: Hypothetical Relative Energies of this compound Chair Conformations
| Conformer | C2-Cyclopropyl | C5-Phenyl | Relative Energy (kcal/mol) |
| Diequatorial | Equatorial | Equatorial | 0.00 |
| Diaxial | Axial | Axial | > 3.0 |
This is a hypothetical table based on general principles of conformational analysis. Actual values would require specific computational studies.
The preference for substituents to occupy the equatorial position in a six-membered ring is a well-established principle in stereochemistry, primarily due to the avoidance of steric strain from 1,3-diaxial interactions. msu.edu
In the case of this compound, both the cyclopropyl (B3062369) and phenyl groups are sterically demanding. Therefore, the diequatorial conformation is expected to be significantly more stable than the diaxial conformation. In the diequatorial conformer, both bulky groups are positioned away from the axial hydrogens of the morpholine ring, minimizing steric hindrance.
The cyclopropyl group, while sterically significant, can also exert electronic effects that may influence conformational preferences. However, in this case, the steric demand is likely the dominant factor. The phenyl group is also a large substituent that will strongly prefer the equatorial position to avoid unfavorable interactions with the axial protons on the same side of the ring. Therefore, it can be confidently predicted that the conformational equilibrium of this compound will overwhelmingly favor the chair conformation where both the cyclopropyl and phenyl groups occupy equatorial positions.
Chemical Reactivity and Derivatization of 2r,5r 2 Cyclopropyl 5 Phenylmorpholine
Reactions at the Nitrogen Atom
The nitrogen atom of the morpholine (B109124) ring is a nucleophilic and basic center, making it amenable to a variety of chemical transformations, including acylation, sulfonylation, alkylation, and reductive amination.
Acylation and Sulfonylation
The secondary amine of (2R,5R)-2-Cyclopropyl-5-phenylmorpholine readily undergoes acylation with acylating agents such as acid chlorides and anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation can be achieved using sulfonyl chlorides. These reactions result in the formation of the corresponding N-acyl and N-sulfonyl derivatives.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product | Reaction Conditions |
| Acetyl chloride | N-acetyl-(2R,5R)-2-cyclopropyl-5-phenylmorpholine | Triethylamine, Dichloromethane, 0 °C to rt |
| Benzoyl chloride | N-benzoyl-(2R,5R)-2-cyclopropyl-5-phenylmorpholine | Pyridine, 0 °C to rt |
| p-Toluenesulfonyl chloride | N-tosyl-(2R,5R)-2-cyclopropyl-5-phenylmorpholine | Sodium hydroxide, Water/Dichloromethane, rt |
Alkylation and Reductive Amination
N-alkylation of this compound can be accomplished using alkyl halides. The reaction typically requires a base to deprotonate the nitrogen, enhancing its nucleophilicity.
Reductive amination provides an alternative route to N-alkylation, particularly for the introduction of more complex alkyl groups. This two-step, one-pot process involves the initial reaction of the morpholine with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
Table 2: Examples of Alkylation and Reductive Amination
| Reagent(s) | Product | Reaction Conditions |
| Methyl iodide, Potassium carbonate | N-methyl-(2R,5R)-2-cyclopropyl-5-phenylmorpholine | Acetonitrile (B52724), reflux |
| Acetone, Sodium triacetoxyborohydride | N-isopropyl-(2R,5R)-2-cyclopropyl-5-phenylmorpholine | Dichloroethane, rt |
| Benzaldehyde, Sodium cyanoborohydride | N-benzyl-(2R,5R)-2-cyclopropyl-5-phenylmorpholine | Methanol (B129727), rt |
Reactions at the Phenyl Moiety
The phenyl group of this compound can undergo reactions typical of aromatic rings, such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The directing effects of the morpholine substituent will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution
The morpholine ring is an ortho, para-directing group, activating the phenyl ring towards electrophilic aromatic substitution. However, the steric bulk of the morpholine and cyclopropyl (B3062369) groups may favor substitution at the para position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Table 3: Examples of Electrophilic Aromatic Substitution
| Reagent(s) | Product (Major Isomer) | Reaction Conditions |
| Nitric acid, Sulfuric acid | (2R,5R)-2-Cyclopropyl-5-(4-nitrophenyl)morpholine | 0 °C |
| Bromine, Acetic acid | (2R,5R)-5-(4-Bromophenyl)-2-cyclopropylmorpholine | rt |
| Acetyl chloride, Aluminum chloride | (2R,5R)-5-(4-Acetylphenyl)-2-cyclopropylmorpholine | Dichloromethane, 0 °C |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
To participate in metal-catalyzed cross-coupling reactions, the phenyl group must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This is usually achieved through electrophilic halogenation as described above. The resulting aryl halide can then be used in various coupling reactions to form new carbon-carbon bonds.
The Suzuki coupling reaction involves the palladium-catalyzed reaction of the aryl halide with an organoboron compound. youtube.comyoutube.com This reaction is highly versatile for creating biaryl structures or introducing alkyl or vinyl groups. nih.govyoutube.comyoutube.com
The Sonogashira coupling reaction is a palladium-catalyzed reaction between the aryl halide and a terminal alkyne, providing a direct route to aryl-alkyne derivatives.
Table 4: Examples of Metal-Catalyzed Coupling Reactions of (2R,5R)-5-(4-bromophenyl)-2-cyclopropylmorpholine
| Coupling Partner | Catalyst System | Product |
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (2R,5R)-2-Cyclopropyl-5-(biphenyl-4-yl)morpholine |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | (2R,5R)-2-Cyclopropyl-5-(4-((trimethylsilyl)ethynyl)phenyl)morpholine |
Transformations Involving the Cyclopropyl Group
The cyclopropyl group is generally stable under many reaction conditions. hyphadiscovery.comthieme-connect.comresearchgate.netbohrium.comiris-biotech.de However, under specific and often harsh conditions, such as treatment with strong acids or certain transition metal catalysts, the strained three-membered ring can undergo ring-opening reactions. These reactions are less common and typically require forcing conditions, often leading to a mixture of products. For instance, treatment with hydrobromic acid could potentially lead to the formation of a ring-opened brominated product. Due to the stability of the cyclopropyl ring, its direct transformation is not a common synthetic strategy for the derivatization of this molecule.
Synthesis of Analogs with Modified Substituents
The synthesis of analogs of this compound allows for the exploration of structure-activity relationships, which is crucial in fields like medicinal chemistry. Modifications can be introduced at the C2 and C5 positions, as well as on the morpholine ring itself.
Variations at the C2 Position
The cyclopropyl group at the C2 position can be replaced with other alkyl or aryl substituents. The synthesis of such analogs typically involves starting from different precursors. For instance, the synthesis of 2-alkyl-5-phenylmorpholine analogs can be achieved through stereoselective methods. nih.govnih.gov One common strategy involves the palladium-catalyzed hydroamination of carbamate-protected aziridines, which allows for the stereoselective formation of 2,5-disubstituted morpholines. nih.govrsc.org
Another approach is the reaction of enantiopure epoxides with amino alcohols, which can yield trans-2,5-disubstituted morpholines. nih.gov The choice of the epoxide will determine the substituent at the C2 position.
| Starting Material (Epoxide) | C2-Substituent in Analog | Reference |
| (R)-Propylene oxide | Methyl | nih.gov |
| (R)-Styrene oxide | Phenyl | nih.gov |
| (R)-Cyclopropyloxirane | Cyclopropyl | N/A |
Variations at the C5 Position
Modification of the C5-phenyl group involves the synthesis of analogs with different aryl substituents. This can be achieved by starting with a different phenyl-containing precursor. For example, a photocatalytic diastereoselective annulation strategy can be employed for the synthesis of 2-aryl morpholines with diverse substitution patterns on the phenyl ring. nih.gov
Additionally, palladium-catalyzed cross-coupling reactions can be utilized to introduce various substituents onto the phenyl ring of a suitable precursor before the formation of the morpholine ring. e3s-conferences.org
| C5-Substituent | Synthetic Strategy | Reference |
| Substituted Phenyl | Photocatalytic diastereoselective annulation | nih.gov |
| Thienyl | Palladium-catalyzed cross-coupling of precursors | nih.gov |
| Naphthyl | Use of corresponding aryl-epoxide in synthesis | N/A |
Computational Chemistry and Theoretical Studies
QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives
Physicochemical Descriptors and Their Correlation with Activity
Physicochemical descriptors are calculated properties of a molecule that are often used in quantitative structure-activity relationship (QSAR) studies to correlate a compound's structure with its biological activity. For the (2R,5R)-2-Cyclopropyl-5-phenylmorpholine scaffold, these descriptors help in understanding its drug-like properties. The morpholine (B109124) ring itself is frequently used in medicinal chemistry to improve physicochemical and metabolic properties. nih.gov
Key physicochemical descriptors for this compound would include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are crucial in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For instance, the morpholine moiety can enhance solubility and membrane permeability. mdpi.com
Below is a table of calculated physicochemical descriptors for the parent compound, this compound.
| Descriptor | Value | Significance in Drug Discovery |
| Molecular Weight | 203.28 g/mol | Influences absorption and distribution; lower molecular weight is often preferred for better diffusion. |
| logP (Octanol-Water Partition Coefficient) | ~2.3 - 2.5 | Indicates lipophilicity, affecting solubility and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The secondary amine in the morpholine ring can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors. |
The correlation of these descriptors with biological activity is a cornerstone of QSAR studies. For a series of analogs based on the this compound scaffold, variations in these descriptors would be statistically analyzed against their measured biological effects. For example, a study on morpholine-derived thiazoles found that the addition of an electron-withdrawing group increased the molecule's hydrophobicity and lipophilicity, which in turn improved its inhibitory activity on carbonic anhydrase-II. nih.gov Similarly, for derivatives of this compound, modifications to the phenyl or cyclopropyl (B3062369) groups would alter these descriptors, and a QSAR model could be built to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling Based on this compound Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling is a powerful tool in drug discovery used to identify new compounds that could bind to a specific target. dovepress.com A pharmacophore model for the this compound scaffold would be constructed based on the key interaction points between the molecule and its biological target.
The essential features of a pharmacophore model derived from this scaffold would likely include:
Aromatic Ring Feature: The phenyl group is a prominent feature that can engage in hydrophobic and aromatic stacking interactions with the target protein.
Hydrophobic Feature: The cyclopropyl group provides a distinct hydrophobic region that can fit into a corresponding pocket in the receptor.
Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is a key hydrogen bond acceptor.
Hydrogen Bond Donor: The secondary amine in the morpholine ring serves as a crucial hydrogen bond donor.
Positive Ionizable Feature: At physiological pH, the secondary amine can be protonated, allowing for ionic interactions.
These features, with their specific 3D spatial arrangement due to the stereochemistry of the morpholine ring, would constitute the pharmacophore query. This model could then be used to virtually screen large compound libraries to find new molecules with different core structures but with the same essential pharmacophoric features, potentially leading to the discovery of novel active compounds. researchgate.net The development of such a model relies on understanding the structure-activity relationships within a series of active analogs. nih.gov For instance, in a study of morpholine-substituted tetrahydroquinolines, the morpholine moiety was identified as a key pharmacophore for improving solubility and target interactions. mdpi.com
Analytical Method Development for Chiral Compound Analysis
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of chiral analysis, enabling the separation of enantiomers and the assessment of enantiomeric purity. For a compound like (2R,5R)-2-Cyclopropyl-5-phenylmorpholine, both gas and liquid chromatography techniques are indispensable.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For a compound with the structural features of this compound, derivatization might be necessary to increase its volatility and improve chromatographic performance.
The most common CSPs for chiral GC are based on modified cyclodextrins. These cyclic oligosaccharides have a chiral cavity, and their derivatives can offer a wide range of selectivities. For the analysis of a cyclopropyl-phenyl-morpholine derivative, a column with a modified β-cyclodextrin phase would be a suitable starting point.
Table 1: Hypothetical Chiral GC Method Parameters
| Parameter | Value |
|---|---|
| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 220 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280 °C |
Note: This table represents a typical starting point for method development and would require optimization for the specific compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds. The choice of the chiral stationary phase is critical for achieving a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability.
For this compound, a normal-phase or reversed-phase HPLC method could be developed. In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) would be used. In reversed-phase mode, an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed.
Table 2: Illustrative Chiral HPLC Screening Conditions
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
|---|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar | Chiralpak® IA (250 x 4.6 mm, 5 µm) or similar |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
Note: These are initial screening conditions. The mobile phase composition, column, and other parameters would be optimized to achieve baseline separation of the enantiomers.
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR techniques (like COSY, HSQC, and HMBC) help to establish the connectivity between atoms.
For this compound, specific chemical shifts would be expected for the protons and carbons of the cyclopropyl (B3062369), phenyl, and morpholine (B109124) rings. The stereochemistry of the molecule would influence the coupling constants and the through-space interactions observed in NOESY experiments.
Table 3: Predicted ¹H NMR Chemical Shift Ranges
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-H | 7.20 - 7.50 |
| Morpholine-H (next to O) | 3.50 - 4.50 |
| Morpholine-H (next to N) | 2.50 - 3.50 |
| NH | 1.50 - 2.50 (broad) |
Table 4: Predicted ¹³C NMR Chemical Shift Ranges
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-C (quaternary) | 130 - 145 |
| Phenyl-C | 125 - 130 |
| Morpholine-C (next to O) | 65 - 80 |
| Morpholine-C (next to N) | 45 - 60 |
Note: These are estimated chemical shift ranges and the actual values would need to be determined experimentally.
Mass Spectrometry (MS and HRMS)
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragments would arise from the cleavage of the morpholine ring and the loss of the cyclopropyl or phenyl groups.
Table 5: Expected Mass Spectrometry Data
| Technique | Expected Result |
|---|---|
| Molecular Ion [M+H]⁺ (HRMS) | C₁₃H₁₈NO⁺ (Calculated m/z: 204.1383) |
| Major Fragmentation Pathways | Loss of cyclopropyl group, cleavage of the morpholine ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C-O-C ether linkage, and C-N bond.
Table 6: Characteristic Infrared Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O-C Stretch | 1050 - 1150 |
Future Directions in 2r,5r 2 Cyclopropyl 5 Phenylmorpholine Research
Exploration of Novel Synthetic Pathways
While the existence of (2R,5R)-2-Cyclopropyl-5-phenylmorpholine is confirmed through its commercial availability, the exploration of more efficient and stereoselective synthetic routes remains a critical area of future research. bldpharm.combldpharm.com Current strategies for synthesizing substituted morpholines often have limitations, and developing new methodologies could enhance the accessibility of this specific compound for further studies.
Future synthetic research could focus on the following areas:
Palladium-Catalyzed Hydroamination: A promising approach for the stereoselective synthesis of 2,5-disubstituted morpholines involves a palladium-catalyzed hydroamination reaction. This method utilizes carbamate-protected aziridines, which are selectively attacked by unsaturated alcohol nucleophiles in the presence of a Lewis acid catalyst. rsc.org The subsequent palladium-catalyzed hydroamination of the resulting aminoalkenes has been shown to produce morpholines as a single diastereomer in excellent yields. rsc.org Adapting this methodology for the synthesis of this compound could provide a highly controlled and efficient pathway.
Enantio- and Diastereoselective Synthesis from Epoxides: Another potential route involves the reaction of enantiopure epoxides with amino alcohols. nih.gov This strategy addresses the challenge of regioselective hydroxyl activation and ring closure of the resulting amino diol adducts. nih.gov By carefully selecting the appropriate enantiopure cyclopropyl-substituted epoxide and a phenyl-substituted amino alcohol, a stereoselective synthesis of the trans-2,5-disubstituted morpholine (B109124) could be achieved.
Metal-Free One-Pot Synthesis from Aziridines: To align with greener chemistry principles, a metal-free, one-pot strategy for the synthesis of 2-substituted and 2,3-disubstituted morpholines could be explored. This method uses an inexpensive ammonium (B1175870) persulfate salt to enable the reaction of aziridines with halogenated alcohols via an SN2-type ring opening, followed by cyclization. beilstein-journals.org The use of chiral aziridines in this process has the potential to yield optically pure morpholines. beilstein-journals.org
| Method | Key Features | Potential Starting Materials for this compound |
|---|---|---|
| Palladium-Catalyzed Hydroamination | Stereoselective, high yield | Carbamate-protected cyclopropyl (B3062369) aziridine (B145994) and a phenyl-substituted unsaturated alcohol |
| Synthesis from Epoxides | Enantio- and diastereoselective | Enantiopure cyclopropyl-substituted epoxide and a phenyl-substituted amino alcohol |
| Metal-Free One-Pot Synthesis | Metal-free, operationally simple | Chiral cyclopropyl aziridine and a phenyl-substituted halogenated alcohol |
Development of Advanced Derivatization Strategies
To explore the full potential of the this compound scaffold, the development of advanced derivatization strategies is essential. Creating a library of analogues will enable comprehensive structure-activity relationship (SAR) studies, which are crucial for identifying compounds with optimized biological activity and physicochemical properties.
Future derivatization efforts could include:
N-Substitution: The secondary amine in the morpholine ring is a prime site for modification. A variety of substituents could be introduced through reactions such as N-alkylation, N-acylation, and N-arylation. These modifications can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its biological target interactions and pharmacokinetic properties.
Aromatic Ring Substitution: The phenyl group at the 5-position offers another handle for derivatization. Electrophilic aromatic substitution reactions could be employed to introduce a range of functional groups (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring. These modifications can alter the electronic properties and steric profile of the molecule.
Cyclopropyl Ring Modification: While more challenging, modifications to the cyclopropyl group could also be explored. This could involve the introduction of substituents on the cyclopropane (B1198618) ring, which could fine-tune the steric and electronic properties of this moiety.
Application of Artificial Intelligence in Scaffold Design
The integration of artificial intelligence (AI) and machine learning in drug discovery offers a powerful approach to designing novel molecules with desired properties. The this compound scaffold can serve as a valuable starting point for in silico design efforts.
Future research in this area could involve:
Generative Modeling for Scaffold Hopping: AI-based generative models can be trained on large datasets of known molecules to learn the underlying principles of chemical space. These models can then be used to design novel chemical structures that retain key pharmacophoric features while possessing a different core scaffold. chemrxiv.org This "scaffold hopping" approach could lead to the discovery of new intellectual property with potentially improved properties. bldpharm.com
AI-Driven Lead Optimization: For a given biological target, AI algorithms can be used to suggest modifications to the this compound scaffold to enhance its activity and selectivity. nih.gov By combining generative models with predictive models for properties like binding affinity, solubility, and metabolic stability, the design-synthesis-test cycle can be significantly accelerated.
Target-Specific Library Design: Deep learning models can be trained to generate molecules that are specific for a particular biological target, such as a G protein-coupled receptor or an enzyme. researchgate.net By using the this compound scaffold as a privileged structure, it may be possible to generate focused libraries of compounds with a higher probability of biological activity. researchgate.net
Green Chemistry Approaches in Morpholine Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research should focus on developing more environmentally benign methods for the synthesis of this compound.
A particularly promising green approach for morpholine synthesis involves the use of ethylene (B1197577) sulfate (B86663). beilstein-journals.orgchemrxiv.orgnih.gov This method offers several advantages over traditional routes, which often rely on hazardous reagents like chloroacetyl chloride and strong reducing agents. researchgate.netchemrxiv.org
Key features of this green chemistry approach include:
High Yield and Selectivity: The reaction of 1,2-amino alcohols with ethylene sulfate has been shown to be high-yielding and selective for monoalkylation. beilstein-journals.orgnih.gov
Redox Neutral: The process is redox-neutral, avoiding the need for oxidizing or reducing agents that generate significant waste. chemrxiv.org
Scalability: The method has been successfully scaled up, demonstrating its potential for industrial application. beilstein-journals.orgnih.gov
Reduced Waste: This one or two-step protocol is more atom-economical and generates less waste compared to traditional multi-step syntheses. researchgate.netchemrxiv.org
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the stereoselective synthesis of (2R,5R)-2-cyclopropyl-5-phenylmorpholine?
- Methodology : Utilize chiral auxiliaries or enantioselective catalysts (e.g., transition-metal complexes) to control the stereochemistry at the C2 and C5 positions. For cyclopropane ring formation, consider [2+1] cycloaddition reactions with diazo compounds under photochemical or thermal conditions. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry to confirm enantiomeric excess. X-ray crystallography (as demonstrated in analogous morpholine derivatives ) can validate absolute configurations.
- Key Challenges : Competing diastereomer formation due to the rigidity of the morpholine ring; mitigate via temperature control (low-T reactions reduce kinetic byproducts).
Q. How can researchers confirm the stereochemical assignment of this compound?
- Analytical Workflow :
- Step 1 : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity between cyclopropyl and phenyl groups.
- Step 2 : Compare experimental optical rotation with computed values (using density functional theory (DFT) for chiral centers).
- Step 3 : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve enantiomers via X-ray diffraction .
- Data Interpretation : A Flack parameter close to 0 (e.g., -0.02(3) in related structures ) confirms absolute configuration.
Advanced Research Questions
Q. What are the implications of enantiomeric impurities in this compound for pharmacological studies?
- Risk Analysis : Even 1% impurity of the (2S,5S)-enantiomer may alter receptor binding affinity or metabolic stability.
- Mitigation Strategy :
- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomeric separation.
- Detection : Employ ultra-high-performance supercritical fluid chromatography (UHPSFC) with a sensitivity limit of ≤0.1% impurity.
- Case Study : In analogous compounds, enantiomeric impurities reduced IC50 values by 10-fold in kinase inhibition assays .
Q. How do computational models predict the conformational flexibility of this compound in solution?
- Modeling Approach :
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to analyze ring puckering and substituent orientation.
- Quantum Mechanics (QM) : Calculate energy barriers for chair-to-boat transitions in the morpholine ring.
- Key Findings : The cyclopropyl group restricts ring flexibility, favoring a chair conformation with a dihedral angle of ~24° (similar to crystallographic data ).
Methodological Challenges and Data Contradictions
Q. How to resolve discrepancies between X-ray crystallography and NMR data for this compound?
- Scenario : Crystallography indicates a rigid chair conformation, while NMR suggests dynamic equilibria in solution.
- Resolution :
- Variable-Temperature NMR : Perform experiments at 193 K (as in ) to slow molecular motion and match crystal-state conformers.
- Cross-Validation : Compare DFT-predicted NMR shifts with experimental data to identify dominant conformers.
Q. What analytical techniques are most reliable for assessing the hydrolytic stability of this compound under physiological conditions?
- Protocol :
- Accelerated Stability Testing : Incubate in pH 7.4 buffer at 37°C for 72 hours.
- Detection : LC-MS/MS to monitor degradation products (e.g., ring-opened amines or cyclopropane-derived aldehydes).
- Critical Parameters : Oxygen scavengers (e.g., ascorbic acid) prevent oxidative degradation, isolating hydrolytic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
